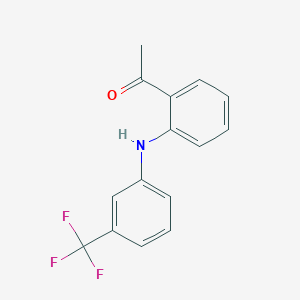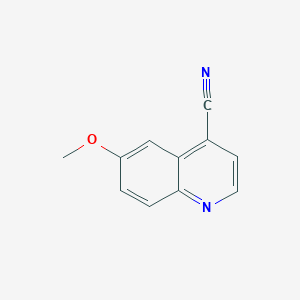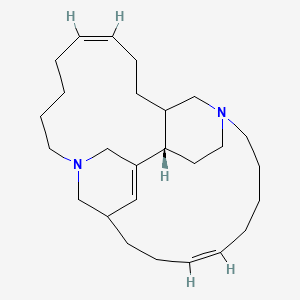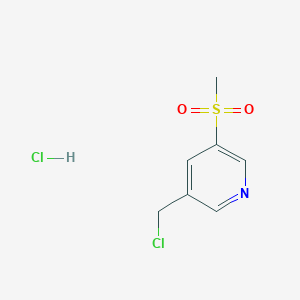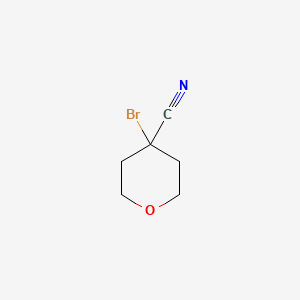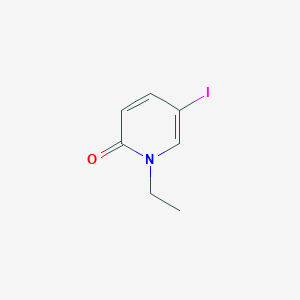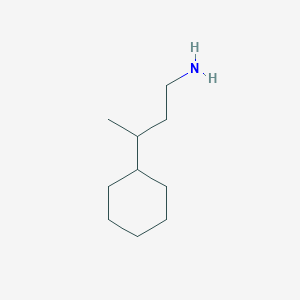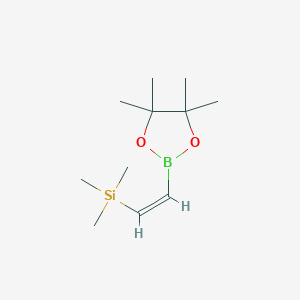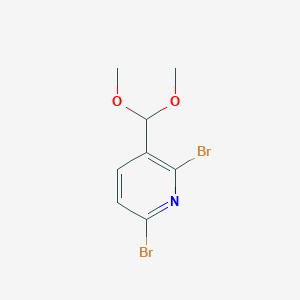
2,6-Dibromo-3-(dimethoxymethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-3-(dimethoxymethyl)pyridine is an organic compound with the molecular formula C8H9Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and a dimethoxymethyl group at the 3 position on the pyridine ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-(dimethoxymethyl)pyridine typically involves the bromination of 2,6-lutidine followed by the introduction of the dimethoxymethyl group. One common method involves dissolving 2,6-lutidine in carbon tetrachloride (CCl4) and slowly adding dibromoethane and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction mixture is refluxed at 80°C for one hour. After the reaction is complete, the mixture is cooled, filtered, and washed with saturated sodium bicarbonate (NaHCO3) and sodium chloride (NaCl) solutions. The product is then dried and purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,6-Dibromo-3-(dimethoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce biaryl derivatives .
科学的研究の応用
2,6-Dibromo-3-(dimethoxymethyl)pyridine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 2,6-Dibromo-3-(dimethoxymethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the dimethoxymethyl group can participate in various binding interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
類似化合物との比較
Similar Compounds
2,6-Dibromopyridine: Lacks the dimethoxymethyl group and is used as a chelating ligand and in the formation of macrocycles.
3,5-Dibromo-2-methoxypyridine: Similar structure but with different substitution pattern, used in different synthetic applications.
Uniqueness
2,6-Dibromo-3-(dimethoxymethyl)pyridine is unique due to the presence of both bromine atoms and the dimethoxymethyl group, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .
特性
分子式 |
C8H9Br2NO2 |
|---|---|
分子量 |
310.97 g/mol |
IUPAC名 |
2,6-dibromo-3-(dimethoxymethyl)pyridine |
InChI |
InChI=1S/C8H9Br2NO2/c1-12-8(13-2)5-3-4-6(9)11-7(5)10/h3-4,8H,1-2H3 |
InChIキー |
UMVBXWHUPXZWGE-UHFFFAOYSA-N |
正規SMILES |
COC(C1=C(N=C(C=C1)Br)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


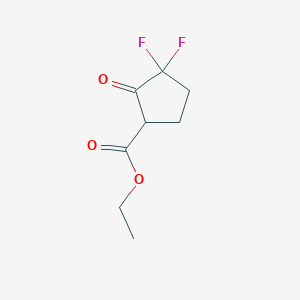
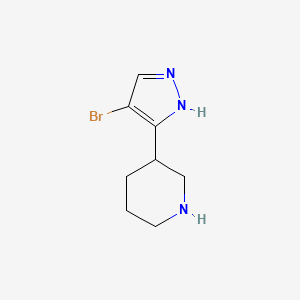
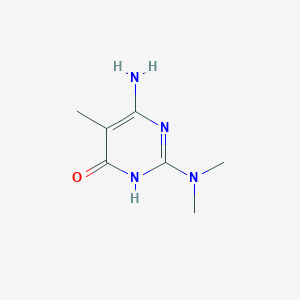
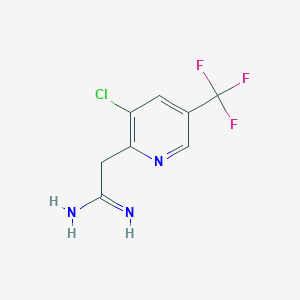
![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
